Methyl 4-chloro-6-(hydroxymethyl)picolinate

Übersicht

Beschreibung

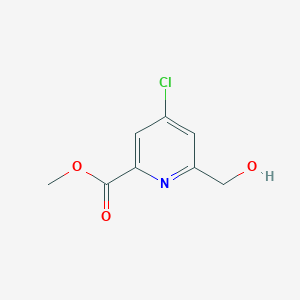

Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate typically involves the reaction of methyl 2-pyridinecarboxylate with chloroformyl chloride, followed by hydrolysis with sodium hydroxide to obtain the target product . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired product quality. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Methyl 4-chloro-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The chloro group can be reduced to form a methyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-chloro-6-(hydroxymethyl)picolinate has been investigated for its potential in drug development:

- Antihypertensive Agents : It serves as a precursor in synthesizing derivatives of Losartan, an angiotensin II receptor antagonist used to treat hypertension .

- Diabetes Management : Research indicates its potential role in stabilizing metal complexes that may enhance glucose metabolism in cells, suggesting applications in diabetes treatment .

Agricultural Science

The compound is also explored for its applications in agriculture:

- Pesticide Development : It can be utilized in synthesizing new agrochemicals, particularly fungicides and herbicides. Its chlorinated derivatives have shown effectiveness against various plant pathogens .

Materials Science

In materials science, this compound is used as a building block for:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Development of Antihypertensive Drugs

In a study published in a leading pharmacological journal, researchers synthesized several derivatives of this compound. These compounds were evaluated for their efficacy as AT1 antagonists. The results demonstrated that certain derivatives exhibited significant antihypertensive activity compared to standard drugs, indicating a promising avenue for future drug development.

Case Study 2: Agricultural Applications

A field trial conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections. The study highlighted the compound's effectiveness as an active ingredient in fungicide formulations, leading to improved crop yields and reduced reliance on traditional chemical treatments.

Wirkmechanismus

The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups on the pyridine ring allow the compound to participate in various chemical reactions, leading to the formation of different derivatives with unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-chloro-6-(hydroxymethyl)picolinate can be compared with other similar compounds, such as:

Methyl 6-(hydroxymethyl)picolinate: Lacks the chloro group, leading to different chemical reactivity and applications.

Methyl 4-chloro-2-picolinate: Lacks the hydroxymethyl group, resulting in different biological activities and uses.

Methyl 4-chloro-6-(methoxymethyl)picolinate: Contains a methoxymethyl group instead of a hydroxymethyl group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.

Biologische Aktivität

Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring with a hydroxymethyl group at the 6-position and a chlorine atom at the 4-position. This unique structure contributes to its reactivity and biological properties.

This compound interacts with various molecular targets due to its functional groups. The chloro and hydroxymethyl groups enable it to participate in chemical reactions that can lead to the formation of derivatives with distinct biological activities. The exact mechanisms depend on the specific applications, but it is known to influence enzyme interactions and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentrations (MICs) for several pathogens have been documented, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, particularly in models of neuroinflammation. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Potential Therapeutic Applications

This compound is being explored as a precursor for synthesizing new therapeutic agents. Its structural characteristics make it a candidate for developing anti-inflammatory and antimicrobial drugs, as well as compounds targeting specific diseases like cancer.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, with MIC values comparable to established antibiotics.

- Neuroinflammation Model : In a rat model of spinal cord injury, administration of this compound resulted in reduced levels of inflammatory markers such as IL-1β and IL-18. This suggests its potential utility in neuroprotective therapies .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance, modifications to the hydroxymethyl group have led to compounds with improved antimicrobial properties.

Eigenschaften

IUPAC Name |

methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHMXHMSILAEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555581 | |

| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109880-43-5 | |

| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.